Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
Overview
Description
“Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” is a compound with the formula C9H7NO3S . It is a yellow colored powder.
Synthesis Analysis
The synthesis of this compound involves a reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and conc. HCl. The resulting precipitate is collected by filtration and washed with water, dried on vacuum to give methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate .Physical And Chemical Properties Analysis
“Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” is a yellow colored powder with a melting point of approximately 153-155°C. It is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform.Scientific Research Applications
- Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate exhibits antibacterial properties. Researchers have investigated its effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfur atom in the 2-position of the quinoline moiety contributes to its antibacterial activity .
- Sequential alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH3I has been studied for designing combinatorial libraries. The initial S-methylation yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. Subsequent alkylation leads to both O- and N-methylation products, with a predominance of the O-methylated compound .
- Computational studies involving molecular docking have explored the binding affinity of Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate with specific protein targets. Such investigations provide insights into potential drug candidates .
Antibacterial Activity
Combinatorial Libraries
Drug Design and Molecular Docking
Future Directions
The future directions for “Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate” could involve further exploration of its potential biological activities, given the diverse activities observed in similar compounds . Additionally, new synthetic strategies could be developed to improve the efficiency and yield of its synthesis .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is slightly soluble in water but more easily dissolves in organic solvents such as ethanol and chloroform. This suggests that its bioavailability may be influenced by the solvent used for administration.
Result of Action
Thiazole derivatives are known to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOPGMJDMFFCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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